molecular formula C15H21N5OS B8590050 (E)-N'-(2-cyano-4-(3-(1-hydroxy-2-methylpropan-2-yl)thioureido)phenyl)-N,N-dimethylformimidamide CAS No. 1429755-57-6

(E)-N'-(2-cyano-4-(3-(1-hydroxy-2-methylpropan-2-yl)thioureido)phenyl)-N,N-dimethylformimidamide

Cat. No. B8590050
CAS RN: 1429755-57-6
M. Wt: 319.4 g/mol
InChI Key: VNKYLVIITITJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(2-cyano-4-(3-(1-hydroxy-2-methylpropan-2-yl)thioureido)phenyl)-N,N-dimethylformimidamide is a useful research compound. Its molecular formula is C15H21N5OS and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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properties

CAS RN

1429755-57-6

Molecular Formula

C15H21N5OS

Molecular Weight

319.4 g/mol

IUPAC Name

1-[3-cyano-4-(dimethylaminomethylideneamino)phenyl]-3-(1-hydroxy-2-methylpropan-2-yl)thiourea

InChI

InChI=1S/C15H21N5OS/c1-15(2,9-21)19-14(22)18-12-5-6-13(11(7-12)8-16)17-10-20(3)4/h5-7,10,21H,9H2,1-4H3,(H2,18,19,22)

InChI Key

VNKYLVIITITJCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=S)NC1=CC(=C(C=C1)N=CN(C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (−10° C.) solution of thiocarbonyldiimidazole (211 g, 1.178 mol) in THF (1.5 L) was added slowly via cannula a solution of N′-(4-amino-2-cyanophenyl)-N,N-dimethylformamidine (201.6 g, 1.071 mol) in THF (1.5 L). After stirring at −10° C. for 25 minutes, a solution of 2-amino-2-methylpropan-1-ol (120 g, 1.4 mol) in THF (500 mL) was slowly added to the mixture. After warming to room temperature and stirring for 16 hours, the mixture was washed with saturated sodium chloride (2×2 L). The combined aqueous layers were extracted with MTBE (2 L) and ethyl acetate (4×1 L). The combined organic layers were dried over MgSO4 and concentrated under reduced pressure. The residue was crystallized with MTBE and ethyl acetate to provide the product (116.9 g, 34%) as yellow solid.
Quantity
211 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
201.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
34%

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